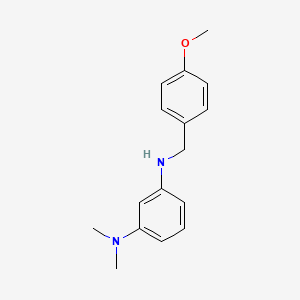

N'-(4-methoxybenzyl)-N,N-dimethylbenzene-1,3-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

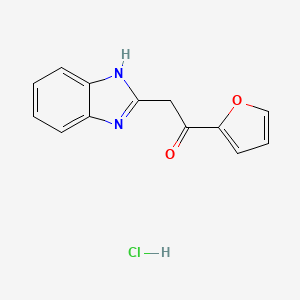

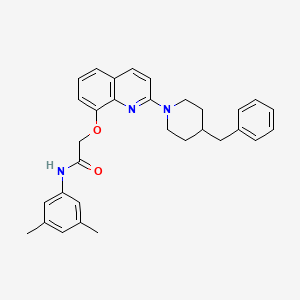

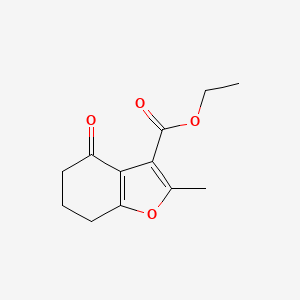

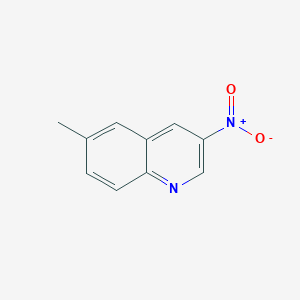

The compound is a derivative of benzene, which is a simple aromatic ring (benzene) with two amine groups (NH2) attached at the 1 and 3 positions, and a methoxybenzyl group attached at the nitrogen . The presence of the methoxy group (OCH3) and the benzyl group (C6H5CH2) suggests that this compound could have interesting chemical properties.

Molecular Structure Analysis

The molecular structure of similar compounds, such as N-(4-methoxybenzyl)-N-methylamine, includes a benzene ring with a methoxy group (OCH3) and a methylamine group (NHCH3) attached . The exact structure of “N’-(4-methoxybenzyl)-N,N-dimethylbenzene-1,3-diamine” would depend on the specific locations of these groups on the benzene ring.Chemical Reactions Analysis

The chemical reactions of “N’-(4-methoxybenzyl)-N,N-dimethylbenzene-1,3-diamine” would likely depend on the specific reagents and conditions used. Amines in general can undergo a variety of reactions, including alkylation, acylation, and reactions with nitrous acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-(4-methoxybenzyl)-N,N-dimethylbenzene-1,3-diamine” would depend on its specific structure. For example, N-(4-methoxybenzyl)-N-methylamine has a molecular weight of 151.21 g/mol and a density of 1.0080 g/mL .Applications De Recherche Scientifique

- MDBD serves as a precursor for phenolic ether intermediates in organic synthesis. Researchers have harnessed power ultrasound to efficiently prepare and react 4-methoxybenzyl chloride (PMB-Cl), yielding PMB-protected products within just 15 minutes . This rapid and selective protection method benefits various multisubstituted phenols, including sensitive phenolic aldehydes.

- MDBD’s chemical structure, featuring a methoxybenzyl group attached to one of the nitrogen atoms, makes it an interesting candidate for therapeutic research. While specific applications are still being explored, its unique properties may contribute to drug development or targeted therapies.

Organic Synthesis and Phenolic Protection

Therapeutic Applications

Luzzio, F. A., & Chen, J. (2008). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. The Journal of Organic Chemistry, 73(14), 5621–5624. Read more EvitaChem. (n.d.). Buy N’-(4-methoxybenzyl)-N,N-dimethylbenzene-1,3-diamine (EVT-2524484). Link

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes, which could potentially be the targets of this compound .

Mode of Action

It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving free radical formation, nucleophilic substitution, or oxidation .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, including those involving oxidation and reduction reactions .

Propriétés

IUPAC Name |

1-N-[(4-methoxyphenyl)methyl]-3-N,3-N-dimethylbenzene-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-18(2)15-6-4-5-14(11-15)17-12-13-7-9-16(19-3)10-8-13/h4-11,17H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMNQBWQKKPISK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)NCC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-methoxybenzyl)-N,N-dimethylbenzene-1,3-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine HCl](/img/structure/B2387332.png)

![N-(2-methoxyphenyl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]butanamide](/img/structure/B2387334.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B2387335.png)

![7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride](/img/structure/B2387340.png)

![2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide](/img/structure/B2387343.png)

![(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid](/img/structure/B2387346.png)